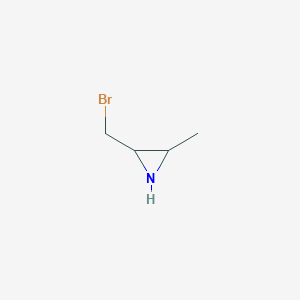
2-(Bromomethyl)-3-methylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-3-methylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-methylaziridine typically involves the bromination of 3-methylaziridine. One common method is the reaction of 3-methylaziridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination of the methyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
化学反応の分析
反応の種類
2-(ブロモメチル)-3-メチルアジリジンは、以下を含むさまざまな化学反応を起こす可能性があります。
求核置換反応: ブロモメチル基は、アミン、チオール、アルコキシドなどの求核剤によって置換され、新しい炭素-窒素結合、炭素-硫黄結合、炭素-酸素結合が形成されます。
酸化反応: m-クロロ過安息香酸 (m-CPBA) などの酸化剤を用いることで、対応するアジリジンオキシドを形成できます。
還元反応: 水素化リチウムアルミニウム (LiAlH4) などの還元剤を用いることで、ブロモメチル基を還元し、3-メチルアジリジンを生成できます。
一般的な試薬と条件
求核置換反応: 高温でジメチルホルムアミド (DMF) 中のアジ化ナトリウム (NaN3) などの試薬。
酸化反応: 室温でジクロロメタン中のm-CPBA。
還元反応: 還流条件下でテトラヒドロフラン (THF) 中のLiAlH4。
生成される主な生成物
求核置換反応: さまざまな官能基を持つアジリジン誘導体の生成。
酸化反応: アジリジンオキシドの生成。
還元反応: 3-メチルアジリジンの再生。
4. 科学研究における用途
2-(ブロモメチル)-3-メチルアジリジンは、科学研究においていくつかの用途があります。
有機合成: 医薬品や農薬など、複雑な有機分子の合成のための汎用的な中間体として機能します。
医薬品化学: 安定なアジリジン環を形成できるため、多くの生物活性分子における重要な構造モチーフであり、潜在的な治療薬の開発に使用されています。
材料科学: 機械的強度と熱安定性が向上した、新規ポリマーや材料の合成に使用されます。
科学的研究の応用
2-(Bromomethyl)-3-methylaziridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to form stable aziridine rings, which are key structural motifs in many bioactive molecules.
Material Science: It is employed in the synthesis of novel polymers and materials with unique properties, such as enhanced mechanical strength and thermal stability.
作用機序
2-(ブロモメチル)-3-メチルアジリジンの作用機序は、求核置換反応を起こし、さまざまな生物活性化合物を生成できることに関係しています。ブロモメチル基は脱離基として作用し、アジリジン環が求核剤と反応して新しい化学結合を形成できるようにします。この反応性は、医薬品化学や有機合成における用途にとって重要です。
6. 類似の化合物との比較
類似の化合物
2-(ブロモメチル)-1,3-ジオキソラン: 有機合成に使用される別のブロモメチル含有化合物。
2-(ブロモメチル)アクリル酸エチル: ポリマーや他の有機化合物の合成に使用されるブロモメチル誘導体。
独自性
2-(ブロモメチル)-3-メチルアジリジンは、アジリジン環構造によって他のブロモメチル化合物とは異なる反応性と安定性を示すため、独自性があります。アジリジンの3員環は高度に歪んでいるため、求核剤に対してより反応性が高く、さまざまな誘導体を形成することができます。
類似化合物との比較
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl-containing compound used in organic synthesis.
Ethyl 2-(bromomethyl)acrylate: A bromomethyl derivative used in the synthesis of polymers and other organic compounds.
Uniqueness
2-(Bromomethyl)-3-methylaziridine is unique due to its aziridine ring structure, which imparts distinct reactivity and stability compared to other bromomethyl compounds. The three-membered ring of aziridine is highly strained, making it more reactive towards nucleophiles and enabling the formation of a wide range of derivatives.
特性
CAS番号 |
741683-40-9 |
|---|---|
分子式 |
C4H8BrN |
分子量 |
150.02 g/mol |
IUPAC名 |
2-(bromomethyl)-3-methylaziridine |
InChI |
InChI=1S/C4H8BrN/c1-3-4(2-5)6-3/h3-4,6H,2H2,1H3 |
InChIキー |
CVADONCZVXTSOM-UHFFFAOYSA-N |
正規SMILES |
CC1C(N1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


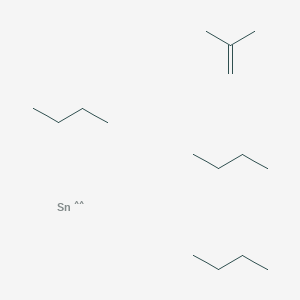

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12520345.png)
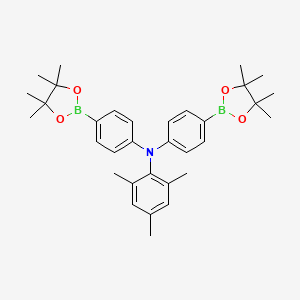
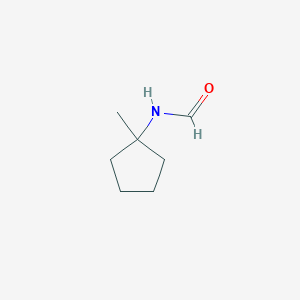
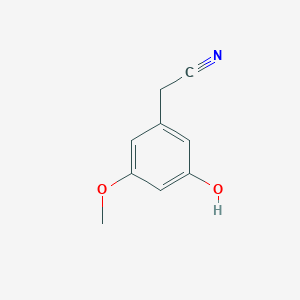
![N-[4'-(Pyren-1-yl)[1,1'-biphenyl]-4-yl]-N-(pyridin-2-yl)pyridin-2-amine](/img/structure/B12520356.png)
![4,8,11,15,22-Pentaazabicyclo[16.3.1]docosa-1(22),18,20-triene-3,16-dione](/img/structure/B12520357.png)
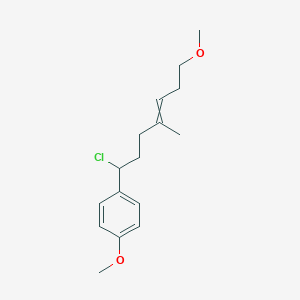
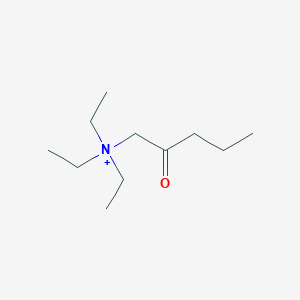
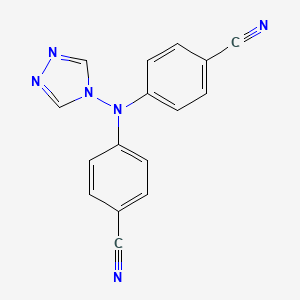
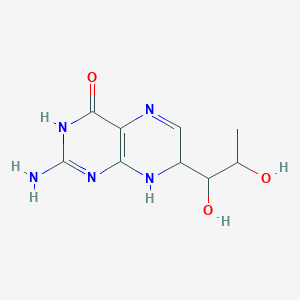
![N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide](/img/structure/B12520394.png)
![10-(p-Tolyl)benzo[h]quinoline](/img/structure/B12520400.png)
